![molecular formula C15H14FN3S2 B14932658 3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B14932658.png)
3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Fluorobenzyl)sulfanyl]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorobenzyl group, a thienylmethyl group, and a sulfanyl linkage, making it a unique and versatile molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluorobenzyl)sulfanyl]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using fluorobenzyl halides and thiol groups.
Attachment of the Thienylmethyl Group: The thienylmethyl group can be attached through alkylation reactions using thienylmethyl halides and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Fluorobenzyl)sulfanyl]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted fluorobenzyl derivatives.
Scientific Research Applications
3-[(3-Fluorobenzyl)sulfanyl]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Fluorobenzyl)sulfanyl]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The presence of the fluorobenzyl and thienylmethyl groups enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Fluorobenzyl)sulfanyl]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole
- 3-[(3-Chlorobenzyl)sulfanyl]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole
- 3-[(4-Ethylphenyl)sulfanyl]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole
Uniqueness
3-[(3-Fluorobenzyl)sulfanyl]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole is unique due to the specific combination of its substituents. The presence of the fluorobenzyl group imparts distinct electronic properties, enhancing its reactivity and binding affinity. The thienylmethyl group adds to its structural diversity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H14FN3S2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C15H14FN3S2/c1-19-14(9-13-6-3-7-20-13)17-18-15(19)21-10-11-4-2-5-12(16)8-11/h2-8H,9-10H2,1H3 |
InChI Key |
UOCGMOQJPXGHQM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)F)CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


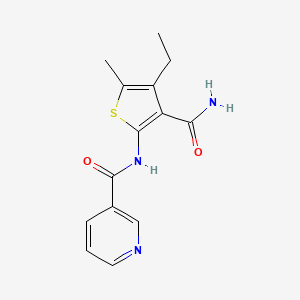
![methyl 2-{[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B14932594.png)


![N-[(2-methoxyphenoxy)acetyl]valine](/img/structure/B14932609.png)
![N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B14932612.png)
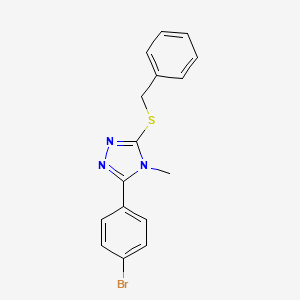
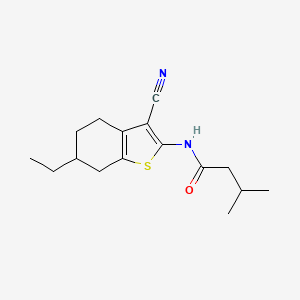
![6-{[4-(2,3-Dimethylphenyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14932641.png)
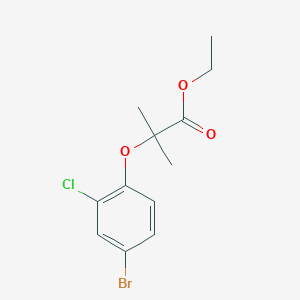
![3-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)-N-phenethylpropanamide](/img/structure/B14932650.png)
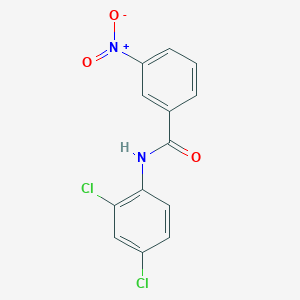
![N-[2-(pyridin-4-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B14932663.png)

